molecular formula C₁₂H₁₃ClN₂ B1142764 5-(chloromethyl)-2-(2-phenylethyl)-1H-imidazole CAS No. 52353-81-8

5-(chloromethyl)-2-(2-phenylethyl)-1H-imidazole

Cat. No. B1142764
CAS RN: 52353-81-8
M. Wt: 220.7
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar bicyclic amino acids, including variations of the (1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid, involves multiple steps that may include cyclopropanation, optical resolution, and diastereomeric salt formation or chromatography on a chiral stationary phase (Bakonyi et al., 2013). Another approach highlighted the importance of controlling the stereoselectivity of certain synthesis steps, such as cyclopropanation, to achieve the desired stereoisomers (Gan et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been detailed through X-ray crystallography, revealing important insights into their conformation and stereochemistry. For example, studies have shown how the placement of N-Boc-amino groups affects the conformational locking of molecules, providing a basis for the structural analysis of (1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid and its derivatives (Vorberg et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be influenced by their unique bicyclic structures, which impact their participation in various chemical reactions. The structure facilitates selective functionalization, cycloaddition reactions, and serves as a core for conformationally locked pharmacophores, as seen in the synthesis of glutamic acid analogs (Hart & Rapoport, 1999).

Scientific Research Applications

Antitumor Activity

Imidazole derivatives have been extensively studied for their antitumor activities. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole have shown potential in preclinical testing stages for new antitumor drugs. These structures are intriguing for both drug development and the synthesis of compounds with varied biological properties (Iradyan, Arsenyan, Stepanyan, & Iradyan, 2009).

Biological Activities of 5-Oxo-Imidazolones

The 5-oxo-imidazolone structure, a 5-member ring system with significant biological potency, highlights the importance of imidazole derivatives in modern drug discovery. These derivatives exhibit a wide range of biological activities, emphasizing the utility of imidazole rings in pharmacological research (Yellasubbaiah, Velmurugan, & Nagasudha, 2021).

Design of p38α MAP Kinase Inhibitors

Imidazole scaffolds are key in designing selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is implicated in proinflammatory cytokine release. The research has focused on the synthesis and activity studies of these inhibitors, showcasing the therapeutic potential of imidazole derivatives in treating inflammatory conditions (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Therapeutic Versatility of Imidazo[2,1-b]-thiazoles

The imidazo[2,1-b]thiazole moiety, another derivative of imidazole, has been reviewed for its extensive pharmacological activities, demonstrating the compound's versatility in medicinal chemistry. This highlights the potential for designing new therapeutic agents based on the imidazole structure (Shareef, Khan, Babu, & Kamal, 2019).

Antimicrobial Activities

Imidazole compounds are known for their antimicrobial properties, serving as raw materials in manufacturing anti-fungal drugs and as intermediaries in synthesizing some pesticides and insecticides. This underscores the role of imidazole derivatives in addressing microbial resistance and the synthesis of new antimicrobial agents (2022).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, potential applications, or further studies into the compound’s properties or reactivity.


properties

IUPAC Name

5-(chloromethyl)-2-(2-phenylethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c13-8-11-9-14-12(15-11)7-6-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPSQYPITKVYDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC=C(N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole

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